molecular formula C14H21N3 B11796193 1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine

1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine

Cat. No.: B11796193
M. Wt: 231.34 g/mol
InChI Key: UTFRDVWVQFOFOT-UHFFFAOYSA-N
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Description

1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine is a pyridine-based piperazine derivative with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications.

Chemical Reactions Analysis

1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halogens, alkyl groups.

Major products formed from these reactions include various substituted piperazine derivatives and complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

1-Ethyl-4-(3-methyl-5-vinylpyridin-2-yl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a pyridine ring with a piperazine moiety, which imparts distinct reactivity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

1-(5-ethenyl-3-methylpyridin-2-yl)-4-ethylpiperazine

InChI

InChI=1S/C14H21N3/c1-4-13-10-12(3)14(15-11-13)17-8-6-16(5-2)7-9-17/h4,10-11H,1,5-9H2,2-3H3

InChI Key

UTFRDVWVQFOFOT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2C)C=C

Origin of Product

United States

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